

investigating the pharmacokinetics and

pharmacodynamics of NOSH-aspirin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | NOSH-aspirin |           |
| Cat. No.:            | B3235942     | Get Quote |

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **NOSH-Aspirin** 

#### Introduction

**NOSH-aspirin** is a novel hybrid pharmaceutical agent developed to enhance the therapeutic benefits of aspirin while mitigating its associated side effects.[1][2] It is synthesized by covalently linking nitric oxide (NO) and hydrogen sulfide (H<sub>2</sub>S) releasing moieties to an aspirin scaffold.[2][3][4] This design leverages the physiological roles of the gasotransmitters NO and H<sub>2</sub>S, which, in conjunction with aspirin, produce synergistic effects, including potent anti-inflammatory, analgesic, and anticancer properties, coupled with a significantly improved gastrointestinal safety profile compared to the parent drug.[1][5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **NOSH-aspirin**, with a focus on its mechanism of action, therapeutic efficacy, and the experimental methodologies used in its evaluation.

# Pharmacokinetics: Metabolism and Bioavailability

Upon administration, **NOSH-aspirin** is metabolized to release its three active components: aspirin, nitric oxide (NO), and hydrogen sulfide (H<sub>2</sub>S).[5][7] The release of NO is typically achieved through the enzymatic or chemical breakdown of a nitrate group (-ONO<sub>2</sub>) attached via a linker.[8] The H<sub>2</sub>S-donating moiety, often a dithiolethione such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), releases H<sub>2</sub>S upon degradation, a process that can be facilitated by biological thiols like glutathione.[8]



This controlled release of NO and H<sub>2</sub>S is crucial for its enhanced safety profile, particularly in the gastrointestinal tract. These gasotransmitters have protective effects on the gastric mucosa, counteracting the damage typically caused by aspirin's inhibition of cyclooxygenase (COX) enzymes.[1][9] While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in the provided literature, the compound's design as a prodrug ensures the systemic delivery of its active constituents.

# **Pharmacodynamics: Mechanism of Action**

The pharmacological effects of **NOSH-aspirin** are a composite of the actions of aspirin, NO, and H<sub>2</sub>S. This multi-faceted mechanism contributes to its enhanced potency and broader therapeutic window.

- 1. Cyclooxygenase (COX) Inhibition: Like its parent compound, **NOSH-aspirin** inhibits COX-1 and COX-2 enzymes, blocking the synthesis of prostaglandins (PGs) such as PGE2.[5][7][8] This action is central to its anti-inflammatory, analgesic, and antipyretic effects.[1][5][7] Studies indicate that **NOSH-aspirin** inhibits COX more effectively than aspirin alone in a dose- and time-dependent manner.[5][7]
- 2. Modulation of Inflammatory and Cell Survival Pathways: **NOSH-aspirin** exerts potent anticancer effects by modulating several key signaling pathways:
- Induction of Apoptosis: It promotes programmed cell death in cancer cells by increasing the activity of caspase-3 and the expression of TNF-α, while inhibiting the pro-survival transcription factor NF-κB.[5][10]
- Cell Cycle Arrest: The compound induces G0/G1 cell cycle arrest in cancer cell lines, thereby inhibiting proliferation.[1][5][7][9]
- Inhibition of Oncogenic Transcription Factors: **NOSH-aspirin** has been shown to suppress the expression of FOXM1, a transcription factor crucial for cell proliferation and cell cycle progression in many tumors.[5][7]
- Generation of Reactive Oxygen Species (ROS): In a dose-dependent manner, NOSHaspirin can increase intracellular ROS levels in cancer cells, leading to oxidative stress and cell death.[7]



- 3. Role of Gasotransmitters (NO and H2S):
- Gastrointestinal Protection: NO and H<sub>2</sub>S mimic the protective functions of prostaglandins in the gastric mucosa, enhancing mucosal defense mechanisms.[1][5][9] This accounts for the superior gastrointestinal safety of **NOSH-aspirin** compared to traditional aspirin.[1][11]
- Enhanced Analgesia: The H<sub>2</sub>S component contributes to analgesia by activating ATP-sensitive potassium (KATP) channels.[8][12] This leads to hyperpolarization of nociceptive neurons, blocking pain signals that are not addressed by COX inhibition alone.[12][13]
- Cytokine Regulation: **NOSH-aspirin**, but not aspirin, has been shown to reduce the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[12][13]



Click to download full resolution via product page

Metabolic breakdown and primary pharmacodynamic effects of NOSH-Aspirin.

# **Quantitative Data on Pharmacodynamic Effects**



The potency of **NOSH-aspirin** has been quantified in numerous preclinical studies, demonstrating a significant improvement over aspirin.

# **Table 1: In Vitro Anticancer Activity (IC50 Values)**

The half-maximal inhibitory concentration (IC<sub>50</sub>) for cell growth inhibition highlights the superior potency of **NOSH-aspirin** compounds compared to aspirin across various human cancer cell lines.

| Cell Line           | Cancer Type | Compound       | IC₅₀ (nM) at<br>24h | Potency vs.<br>Aspirin |
|---------------------|-------------|----------------|---------------------|------------------------|
| HT-29               | Colon       | NOSH-1         | 48 ± 3[3]           | >100,000-fold[3]       |
| HT-29               | Colon       | NOSH-aspirin   | 50 ± 2[14]          | >100,000-<br>fold[14]  |
| HCT 15              | Colon       | o-NOSH-aspirin | 57 ± 5[8]           | Not specified          |
| HCT 15              | Colon       | NOSH-aspirin   | 52 ± 3[14]          | >100,000-<br>fold[14]  |
| SW480               | Colon       | NOSH-aspirin   | 55 ± 5[14]          | >100,000-<br>fold[14]  |
| MCF-7 (ER+)         | Breast      | NOSH-aspirin   | 250 ± 10[14]        | >20,000-fold[14]       |
| MDA-MB-231<br>(ER-) | Breast      | NOSH-aspirin   | 95 ± 7[14]          | >50,000-fold[14]       |
| MIAPaCa2            | Pancreatic  | NOSH-aspirin   | 52 ± 4[14]          | >100,000-<br>fold[14]  |
| BxPC3               | Pancreatic  | NOSH-aspirin   | 62 ± 5[14]          | >80,000-fold[14]       |
| All Lines           | Various     | Aspirin        | >5,000,000[14]      | -                      |

Data presented as mean  $\pm$  SEM. o-**NOSH-aspirin** refers to the ortho positional isomer.

# **Table 2: In Vivo Anticancer Efficacy in Xenograft Models**



Studies in animal models demonstrate significant tumor growth inhibition following oral administration of **NOSH-aspirin**.

| Cancer<br>Type | Model                   | Compound     | Dose<br>(mg/kg) | Tumor<br>Mass<br>Reduction | Reference |
|----------------|-------------------------|--------------|-----------------|----------------------------|-----------|
| Colon          | HT-29<br>Xenograft      | NOSH-aspirin | 25              | 50 ± 7%                    | [10]      |
| Colon          | HT-29<br>Xenograft      | NOSH-aspirin | 50              | 75 ± 5%                    | [10]      |
| Colon          | HT-29<br>Xenograft      | NOSH-aspirin | 100             | 90 ± 3%                    | [10]      |
| Colon          | HT-29<br>Xenograft      | NOSH-aspirin | Not specified   | 89%<br>(P=0.005)           | [14]      |
| Breast (ER+)   | MCF-7<br>Xenograft      | NOSH-aspirin | Not specified   | 55%<br>(P=0.022)           | [14]      |
| Breast (ER-)   | MDA-MB-231<br>Xenograft | NOSH-aspirin | Not specified   | 91%<br>(P=0.006)           | [14]      |
| Pancreatic     | MIAPaCa2<br>Xenograft   | NOSH-aspirin | Not specified   | 75%<br>(P=0.0031)          | [14]      |

# Table 3: Comparison of Anti-inflammatory, Analgesic, and Safety Profiles

**NOSH-aspirin** (NBS-1120) demonstrates comparable or superior therapeutic effects to aspirin at equimolar doses, with a markedly improved safety profile.



| Parameter                      | Model/Assa<br>y                     | Aspirin                            | NOSH-<br>Aspirin<br>(NBS-1120) | Key Finding                                           | Reference |
|--------------------------------|-------------------------------------|------------------------------------|--------------------------------|-------------------------------------------------------|-----------|
| Gastrointestin al Safety       | Rat Stomach<br>(6h post-<br>dose)   | Significant<br>bleeding/ulce<br>rs | No ulcers                      | NOSH-aspirin<br>is<br>gastrointestin<br>ally safe.    | [1][11]   |
| Lipid<br>Peroxidation<br>(MDA) | Rat Stomach<br>Tissue               | Higher levels                      | Lower levels                   | NOSH-aspirin induces less oxidative stress.           | [1][11]   |
| Antioxidant Activity (SOD)     | Rat Stomach<br>Tissue               | Significantly inhibited            | Increased<br>activity          | NOSH-aspirin<br>enhances<br>antioxidant<br>defenses.  | [1][11]   |
| Anti-<br>inflammatory          | Carrageenan<br>Paw Edema            | Similar<br>efficacy                | Similar<br>efficacy            | Both are potent anti-inflammatory agents.             | [1][3]    |
| Analgesic                      | Acetic Acid<br>Writhing             | Effective at higher doses          | Effective at lower doses       | NOSH-aspirin<br>has superior<br>analgesic<br>potency. | [12]      |
| Antipyretic                    | LPS-induced<br>Fever                | Similar<br>efficacy                | Similar<br>efficacy            | Both show comparable antipyretic activity.            | [1]       |
| Antiplatelet                   | Collagen-<br>induced<br>Aggregation | Similar<br>efficacy                | Similar<br>efficacy            | Both show<br>similar<br>antiplatelet<br>effects.      | [1]       |



# **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and pharmacodynamics of **NOSH-aspirin**.

## In Vitro Cell Growth Inhibition Assay

- Objective: To determine the IC<sub>50</sub> value of **NOSH-aspirin** in various cancer cell lines.
- Methodology:
  - Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, MIAPaCa2) are cultured in appropriate media and conditions.
  - Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of NOSH-aspirin, aspirin, or vehicle control.
  - o Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
  - Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.
  - Data Analysis: The percentage of cell viability is plotted against drug concentration, and the IC<sub>50</sub> value is calculated using non-linear regression analysis.

### In Vivo Xenograft Model of Cancer

- Objective: To evaluate the anticancer efficacy of NOSH-aspirin in a live animal model.
- Methodology:
  - Animal Model: Male athymic nude or SKID mice are used.
  - Cell Implantation: Human cancer cells (e.g., 2 x 10<sup>6</sup> HT-29 cells) suspended in Matrigel are injected subcutaneously into the flank of each mouse.[10]
  - Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., after 10 days).



- Treatment: Mice are randomized into groups and treated daily via oral gavage with vehicle control, aspirin, or NOSH-aspirin at various doses (e.g., 25, 50, 100 mg/kg).[10]
- Monitoring: Tumor volume and animal body weight are measured periodically (e.g., every 3 days).
- Endpoint: After a set duration (e.g., 21-25 days), mice are sacrificed. Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for PCNA, TUNEL assay for apoptosis).[1][10]



Click to download full resolution via product page



Experimental workflow for the in vivo cancer xenograft model.

## Carrageenan-Induced Paw Edema Model

- Objective: To assess the in vivo anti-inflammatory activity of NOSH-aspirin.
- Methodology:
  - Animal Model: Rats are used for this model.
  - Drug Administration: Animals are pre-treated orally with vehicle, aspirin, or NOSH-aspirin
    one hour before the inflammatory insult.[1]
  - Induction of Inflammation: A subcutaneous injection of carrageenan into the rat's hind paw induces a localized inflammatory response (edema).[3]
  - Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after carrageenan injection.[1]
  - Analysis: The increase in paw volume (edema) is calculated and compared between treatment groups to determine the extent of inflammation inhibition. At the end of the experiment, paw exudate can be collected to measure PGE2 levels.[15]

#### Conclusion

NOSH-aspirin represents a significant advancement in the development of NSAIDs, demonstrating a remarkable combination of enhanced potency and improved safety. Its unique multi-target mechanism, driven by the synergistic action of aspirin, NO, and H<sub>2</sub>S, allows it to effectively inhibit inflammatory and carcinogenic pathways while protecting the gastrointestinal mucosa. The quantitative data from extensive preclinical studies consistently show its superiority over aspirin, particularly in its anticancer effects where it is effective at nanomolar concentrations. The detailed experimental protocols provide a robust framework for its continued investigation and development. As research progresses, NOSH-aspirin holds considerable promise as a safer and more potent therapeutic agent for a range of conditions, from inflammatory disorders to cancer chemoprevention and treatment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NOSH-aspirin (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could a NOSH-Aspirin-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]
- 3. NOSH-Aspirin: A Novel Nitric Oxide—Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 4. New hybrid 'NOSH aspirin' as possible anti-cancer drug | EurekAlert! [eurekalert.org]
- 5. Anticancer and Anti-Inflammatory Mechanisms of NOSH-Aspirin and Its Biological Effects PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Anticancer and Anti-Inflammatory Mechanisms of NOSH-Aspirin and Its Biological Effects | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. NOSH-aspirin | 1357362-67-4 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. NOSH-aspirin (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all the classic therapeutic indications PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NOSH-aspirin (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain PMC [pmc.ncbi.nlm.nih.gov]
- 13. NOSH-aspirin (NBS-1120), a dual nitric oxide and hydrogen sulfide-releasing hybrid, reduces inflammatory pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. chm.bris.ac.uk [chm.bris.ac.uk]



• To cite this document: BenchChem. [investigating the pharmacokinetics and pharmacodynamics of NOSH-aspirin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3235942#investigating-the-pharmacokinetics-and-pharmacodynamics-of-nosh-aspirin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com